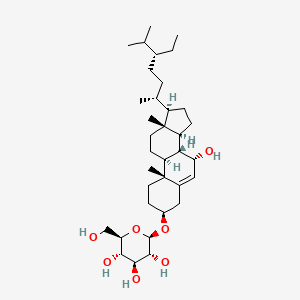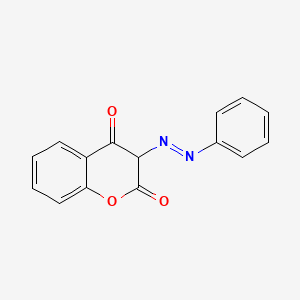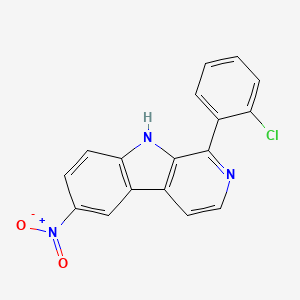
Ikshusterol 3-O-glucósido
Descripción general
Descripción
Ikshusterol 3-O-glucoside is a useful research compound. Its molecular formula is C35H60O7 and its molecular weight is 592.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ikshusterol 3-O-glucoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ikshusterol 3-O-glucoside including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neutralización del veneno de serpiente
Ikshusterol 3-O-glucósido se ha identificado como un fitoquímico con efectos inhibitorios significativos contra las enzimas fosfolipasa A2 (PLA2) del veneno de serpiente. Esto sugiere su potencial como tratamiento alternativo para la envenenación por serpiente, ofreciendo una opción más asequible y posiblemente más accesible en comparación con los antivenenos convencionales {svg_1}.
Síntesis enzimática en aplicaciones biomédicas
El compuesto es un tema de interés en la síntesis enzimática de compuestos glucosídicos, que son cruciales en el campo biomédico. La síntesis enzimática, utilizando this compound como sustrato, podría conducir a la producción de moléculas bioactivas con mejor estabilidad y biodisponibilidad {svg_2}.
Desarrollo de fármacos farmacéuticos
Debido a sus propiedades inhibitorias de PLA2, se está explorando el this compound para el desarrollo de nuevos fármacos farmacéuticos. Su eficacia contra PLA2 sugiere un posible papel en la creación de medicamentos para afecciones en las que PLA2 es un factor contribuyente {svg_3}.
Industria cosmética
En la industria cosmética, los compuestos glucosídicos como el this compound son valorados por su estabilidad y diversas propiedades beneficiosas para la piel. La investigación sobre sus aplicaciones podría conducir al desarrollo de nuevos productos para el cuidado de la piel que aprovechen sus actividades biológicas {svg_4}.
Aplicaciones en la industria alimentaria
La estabilidad y la actividad biológica del this compound también lo convierten en un aditivo atractivo en la industria alimentaria. Sus posibles usos incluyen actuar como conservante natural o contribuir a los beneficios para la salud de los alimentos funcionales {svg_5}.
Tratamiento terapéutico para mordeduras de serpiente
This compound ha demostrado una potente capacidad para neutralizar el veneno de serpiente, lo que indica su promesa como molécula para el tratamiento terapéutico en casos de mordeduras de serpiente. Esta aplicación es particularmente relevante en regiones donde las mordeduras de serpiente son un problema de salud común {svg_6}.
Propiedades antiinflamatorias
La capacidad del compuesto para inhibir PLA2, una enzima involucrada en la respuesta inflamatoria, sugiere que el this compound puede poseer propiedades antiinflamatorias. Esto podría ser beneficioso para tratar diversas enfermedades inflamatorias {svg_7}.
Potencial antioxidante
Aunque no se indica directamente en la investigación, los compuestos que afectan la actividad de PLA2 a menudo tienen propiedades antioxidantes. Investigaciones adicionales podrían explorar el potencial del this compound como antioxidante, lo que podría tener diversas aplicaciones para la salud y la cosmética {svg_8}.
Mecanismo De Acción
Target of Action
Ikshusterol 3-O-glucoside primarily targets Phospholipase A2 (PLA2) . PLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, leading to the production of arachidonic acid, a precursor of many important bioactive lipids.
Mode of Action
Ikshusterol 3-O-glucoside interacts with PLA2, inhibiting its activity . This interaction prevents the conversion of phospholipids into arachidonic acid, thereby reducing the production of bioactive lipids that are derived from arachidonic acid.
Biochemical Pathways
By inhibiting PLA2, Ikshusterol 3-O-glucoside affects the arachidonic acid pathway . This pathway is responsible for the production of various bioactive lipids, including prostaglandins and leukotrienes, which play key roles in inflammation and other physiological processes.
Pharmacokinetics
It is known that the compound is stable under various storage conditions . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Ikshusterol 3-O-glucoside.
Result of Action
The inhibition of PLA2 by Ikshusterol 3-O-glucoside leads to a decrease in the production of bioactive lipids derived from arachidonic acid . This can result in reduced inflammation and other effects associated with these lipids.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ikshusterol 3-O-glucoside. For instance, the compound’s stability can be affected by temperature and storage conditions . The compound’s action and efficacy can also be influenced by factors such as the concentration of the compound and the presence of other substances in the environment.
Safety and Hazards
Ikshusterol 3-O-beta-D-glucopyraside is intended for research use only and is not for medicinal, household, or other use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention if necessary .
Análisis Bioquímico
Biochemical Properties
Ikshusterol 3-O-beta-D-glucopyraside plays a significant role in biochemical reactions, particularly those involving enzyme inhibition and activation. One of the key interactions of Ikshusterol 3-O-beta-D-glucopyraside is with phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids. Ikshusterol 3-O-beta-D-glucopyraside inhibits PLA2 activity, which can have downstream effects on inflammatory processes . Additionally, Ikshusterol 3-O-beta-D-glucopyraside interacts with various proteins and biomolecules, influencing their function and stability.
Cellular Effects
Ikshusterol 3-O-beta-D-glucopyraside has been shown to affect various types of cells and cellular processes. In skeletal muscle cells, Ikshusterol 3-O-beta-D-glucopyraside stimulates glucose utilization by enhancing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane . This effect is mediated through the PI-3K/AKT signaling pathway, which is crucial for glucose uptake and metabolism. Furthermore, Ikshusterol 3-O-beta-D-glucopyraside influences gene expression by modulating the activity of estrogen receptors, leading to changes in the expression of estrogen-regulated genes .
Molecular Mechanism
The molecular mechanism of Ikshusterol 3-O-beta-D-glucopyraside involves its interaction with specific biomolecules and enzymes. Ikshusterol 3-O-beta-D-glucopyraside binds to estrogen receptors, particularly ERβ, through hydrophobic interactions and hydrogen bonding . This binding activates the estrogen response element (ERE)-mediated transcription, leading to changes in gene expression. Additionally, Ikshusterol 3-O-beta-D-glucopyraside inhibits PLA2 by binding to its active site, preventing the hydrolysis of phospholipids . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ikshusterol 3-O-beta-D-glucopyraside have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over prolonged exposure to light and heat . Long-term studies have shown that Ikshusterol 3-O-beta-D-glucopyraside maintains its ability to stimulate glucose uptake in skeletal muscle cells over extended periods, indicating sustained efficacy . The degradation of the compound can lead to a reduction in its inhibitory effects on PLA2 over time .
Dosage Effects in Animal Models
The effects of Ikshusterol 3-O-beta-D-glucopyraside vary with different dosages in animal models. At low to moderate doses, Ikshusterol 3-O-beta-D-glucopyraside has been shown to enhance glucose utilization and improve metabolic parameters without significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ikshusterol 3-O-beta-D-glucopyraside is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound inhibits PLA2, which plays a crucial role in the release of arachidonic acid from phospholipids . This inhibition can affect the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, Ikshusterol 3-O-beta-D-glucopyraside influences glucose metabolism by enhancing the translocation of GLUT4 to the cell membrane, thereby increasing glucose uptake .
Transport and Distribution
Within cells and tissues, Ikshusterol 3-O-beta-D-glucopyraside is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with glucose transporters, facilitating its uptake into cells . Once inside the cell, Ikshusterol 3-O-beta-D-glucopyraside can accumulate in specific compartments, such as the endoplasmic reticulum and the Golgi apparatus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Ikshusterol 3-O-beta-D-glucopyraside is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the Golgi apparatus, where it interacts with enzymes and proteins involved in lipid and glucose metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct Ikshusterol 3-O-beta-D-glucopyraside to these compartments. The presence of Ikshusterol 3-O-beta-D-glucopyraside in these organelles allows it to modulate key biochemical pathways and cellular processes.
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20-,21-,23+,24-,25+,26+,27-,28-,29+,30-,31+,32-,33-,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAKQVYNLPUBL-MSLCHGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204652 | |
| Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112137-81-2 | |
| Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112137-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,7α)-7-Hydroxystigmast-5-en-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide](/img/no-structure.png)





